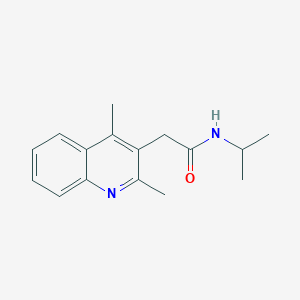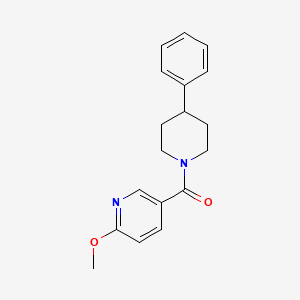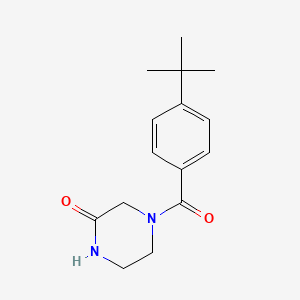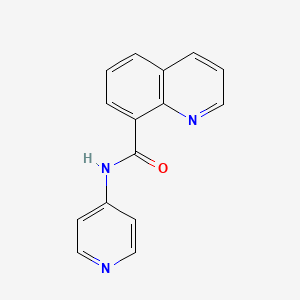
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrazole carboxamides and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis. In inflammation, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to increase the production of anti-inflammatory cytokines. In neurodegenerative diseases, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to protect against neuronal cell death and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide for lab experiments is its high potency and selectivity. 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to have a low IC50 value, which means that it is highly potent. Additionally, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to be selective for its target pathways, which reduces the risk of off-target effects. One of the limitations of 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide for lab experiments is its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the research on 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide. One direction is to further elucidate its mechanism of action. Another direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Additionally, future research could focus on developing more efficient synthesis methods for 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide and improving its solubility in water.
Conclusion:
In conclusion, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations for lab experiments with 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide involves the reaction of 4-methylphenylhydrazine with 4-cyanopyridine in the presence of a base to form 4-(4-methylphenyl)-1H-pyrazole-3-carbonitrile. This intermediate is then reacted with 5-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent to give 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to protect against neuronal cell death and improve cognitive function.
Propriétés
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-3-5-15(6-4-12)21-13(2)16(11-19-21)17(22)20-14-7-9-18-10-8-14/h3-11H,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJKVTIRQVCZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)








![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)

![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)
![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)